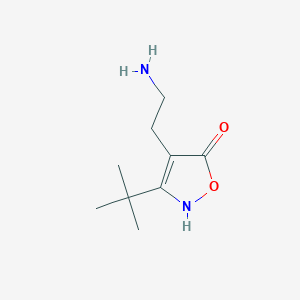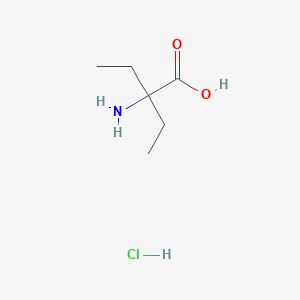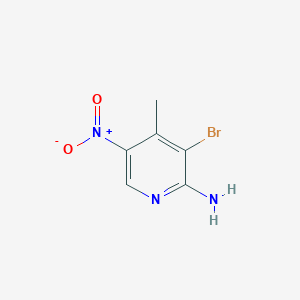
4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Aminoethyl)phenol” is a compound that has been identified in the NIST Chemistry WebBook . It is also known by other names such as “Phenol, p-(2-aminoethyl)-”, “α-(4-Hydroxyphenyl)-β-aminoethane”, and “β-(4-Hydroxyphenyl)ethylamine” among others . Another compound, “4-(2-Aminoethyl)benzenesulfonyl fluoride”, also known as AEBSF or pefabloc, belongs to the class of organic compounds known as phenethylamines .
Molecular Structure Analysis
The molecular structure of “4-(2-Aminoethyl)phenol” is available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Aminoethyl)morpholine” include a molecular weight of 130.19 g/mol, a density of 1.0±0.1 g/cm³, a boiling point of 283.8±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Practical Synthesis : A study by Takase et al. (1991) demonstrated a practical synthesis method for 3-amino-5-tert-butylisoxazole, a related compound, which could be relevant for the synthesis of "4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one" (Takase et al., 1991).
Reactivity Studies : Mironovich and Shcherbinin (2014) investigated the reactivity of similar isoxazole derivatives, which might provide insights into the chemical behavior of "4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one" (Mironovich & Shcherbinin, 2014).
Applications in Organic and Medicinal Chemistry
Enantioselective Synthesis : A study by Pajouhesh et al. (2000) on the enantioselective synthesis of neuroexcitant analogues highlights the potential use of such compounds in the development of neuroactive drugs (Pajouhesh et al., 2000).
Crystallographic Structure Studies : Research by Çelik et al. (2007) on the crystallographic structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, a compound structurally related to "4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one", could be relevant for understanding its crystalline properties (Çelik et al., 2007).
Other Applications
Green Synthesis : A study by Mosallanezhad and Kiyani (2019) on the green synthesis of isoxazole derivatives shows an environmentally friendly approach that could be applied to the synthesis of "4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one" (Mosallanezhad & Kiyani, 2019).
Molecular Structure Studies : Ferrer et al. (2001) conducted a study on the molecular structure of benzimidazole-based organic magnetic materials, which could provide insights into the potential magnetic properties of similar isoxazole compounds (Ferrer et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
4-(2-aminoethyl)-3-tert-butyl-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)7-6(4-5-10)8(12)13-11-7/h11H,4-5,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRYPJXBXGOFPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)ON1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199249 |
Source


|
| Record name | 4-(2-Aminoethyl)-3-(1,1-dimethylethyl)-5(2H)-isoxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-3-tert-butylisoxazol-5(2H)-one | |
CAS RN |
952959-48-7 |
Source


|
| Record name | 4-(2-Aminoethyl)-3-(1,1-dimethylethyl)-5(2H)-isoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Aminoethyl)-3-(1,1-dimethylethyl)-5(2H)-isoxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)








![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)